molecular formula C20H21NO4S B557772 Fmoc-Cys(Et)-OH CAS No. 200354-34-3

Fmoc-Cys(Et)-OH

Cat. No.: B557772
CAS No.: 200354-34-3
M. Wt: 371.5 g/mol
InChI Key: OUXUHWHQQLGDQE-SFHVURJKSA-N
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Description

Fmoc-Cys(Et)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group during peptide synthesis. The ethyl group (Et) is attached to the sulfur atom of cysteine, providing additional stability and preventing unwanted side reactions.

Mechanism of Action

Target of Action

The primary target of Fmoc-Cys(Et)-OH, also known as 9-fluorenylmethyloxycarbonyl-cysteine ethyl ester, is the peptide chain in the process of peptide synthesis . This compound plays a crucial role in the formation and modification of peptide chains, particularly in the synthesis of complex disulfide-rich peptides .

Mode of Action

this compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). This process involves the coupling of amino acid building blocks to form a peptide chain . The Fmoc group in this compound provides protection for the amino group during the initial stages of peptide synthesis. After the coupling of the second amino acid, the Fmoc group is removed, allowing the peptide chain to continue growing .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . This process remains a challenge in the field, but the use of this compound has enabled access to peptide thioester surrogates .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains, particularly complex disulfide-rich peptides and proteins . This is achieved through the compound’s role in facilitating the coupling of amino acids and the subsequent growth of the peptide chain .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH, temperature, and the presence of other reagents in the peptide synthesis process . For instance, the Fmoc group’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in the successful application of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Et)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the ethyl group is added to the thiol group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of cysteine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group is protected by reacting it with ethyl bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, with this compound being one of the building blocks. The process involves:

    Solid-Phase Peptide Synthesis (SPPS): The amino acids are sequentially added to a resin-bound peptide chain.

    Deprotection and Cleavage: After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-Cys(Et)-OH can undergo oxidation to form disulfide bonds, which are crucial for the stability and function of many proteins.

    Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The ethyl group on the sulfur atom can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or aryl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of disulfide-linked peptides or proteins.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkyl or aryl substituted cysteine derivatives.

Scientific Research Applications

Chemistry: Fmoc-Cys(Et)-OH is widely used in peptide synthesis, particularly in the synthesis of peptides that require cysteine residues with protected thiol groups. It is also used in the development of peptide-based drugs and biomaterials.

Biology: In biological research, this compound is used to study protein folding, stability, and function. It is also employed in the synthesis of peptide-based probes for imaging and diagnostic applications.

Medicine: this compound is used in the development of therapeutic peptides and proteins. It is also utilized in the synthesis of peptide-based vaccines and drug delivery systems.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for various industrial applications.

Comparison with Similar Compounds

    Fmoc-Cys(Trt)-OH: This compound has a trityl (Trt) group protecting the thiol group instead of an ethyl group.

    Fmoc-Cys(Acm)-OH: This compound has an acetamidomethyl (Acm) group protecting the thiol group.

    Fmoc-Cys(StBu)-OH: This compound has a tert-butyl (StBu) group protecting the thiol group.

Uniqueness: Fmoc-Cys(Et)-OH is unique due to the presence of the ethyl group, which provides a balance between stability and reactivity. The ethyl group is less bulky compared to the trityl or tert-butyl groups, making it easier to handle during peptide synthesis. Additionally, the ethyl group provides sufficient protection to the thiol group, preventing unwanted side reactions while allowing for efficient deprotection when needed.

Properties

IUPAC Name

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUHWHQQLGDQE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426777
Record name S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200354-34-3
Record name S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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